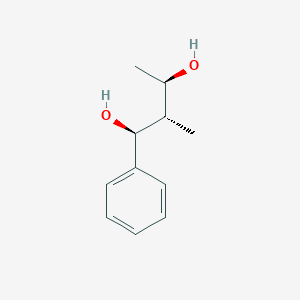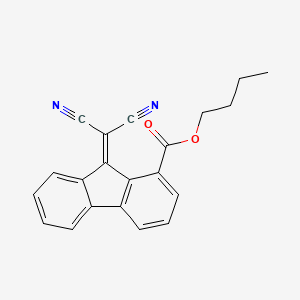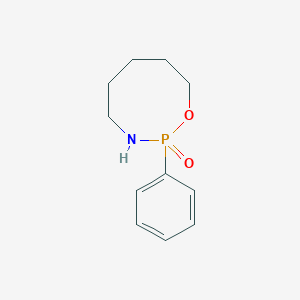
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphocanes, which are cyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and a carbonyl compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxazaphosphocane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality compound. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted oxazaphosphocanes, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is unique due to its specific ring structure that includes phosphorus, nitrogen, and oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields. Compared to similar compounds, it offers unique reactivity and stability, which can be advantageous in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
391640-18-9 |
|---|---|
Molekularformel |
C11H16NO2P |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
2-phenyl-1,3,2λ5-oxazaphosphocane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-14-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,12,13) |
InChI-Schlüssel |
OPVPPFPDAQJVSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNP(=O)(OCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
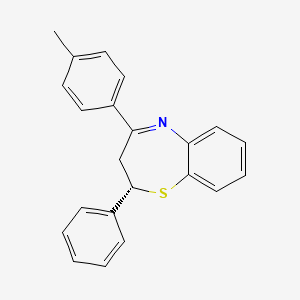
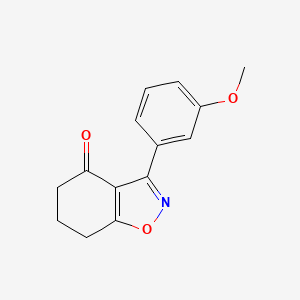
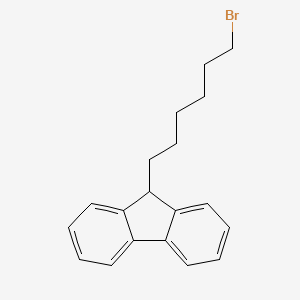
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
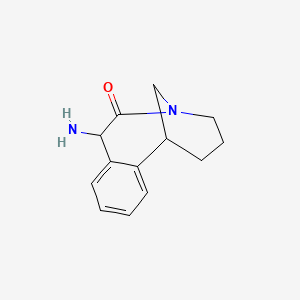
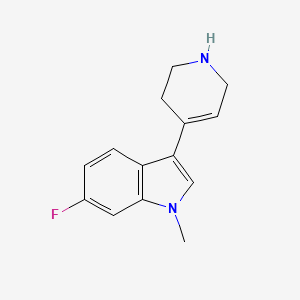
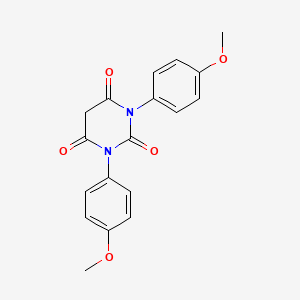
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
